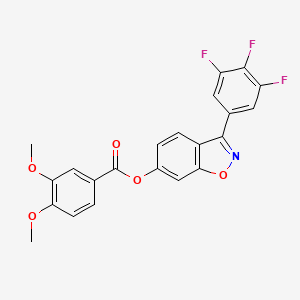

3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 3,4-dimethoxybenzoate

CAS No.:

Cat. No.: VC14993723

Molecular Formula: C22H14F3NO5

Molecular Weight: 429.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H14F3NO5 |

|---|---|

| Molecular Weight | 429.3 g/mol |

| IUPAC Name | [3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl] 3,4-dimethoxybenzoate |

| Standard InChI | InChI=1S/C22H14F3NO5/c1-28-17-6-3-11(9-19(17)29-2)22(27)30-13-4-5-14-18(10-13)31-26-21(14)12-7-15(23)20(25)16(24)8-12/h3-10H,1-2H3 |

| Standard InChI Key | TUHCODYLAXDIMW-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC(=C(C(=C4)F)F)F)OC |

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The molecule consists of two primary moieties:

-

A 1,2-benzisoxazole ring substituted at position 3 with a 3,4,5-trifluorophenyl group.

-

A 3,4-dimethoxybenzoate ester linked to position 6 of the benzisoxazole core.

This arrangement introduces both electron-withdrawing (trifluorophenyl) and electron-donating (methoxy) groups, creating a polarized system with potential pharmacological relevance .

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 454.36 g/mol (calculated from atomic masses).

Table 1: Atomic Composition

| Element | Quantity | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| C | 22 | 264.24 |

| H | 15 | 15.12 |

| F | 3 | 57.00 |

| N | 1 | 14.01 |

| O | 5 | 80.00 |

Synthesis and Reaction Pathways

Key Synthetic Steps

The synthesis likely involves:

-

Formation of the benzisoxazole core: Cyclocondensation of hydroxylamine with a fluorinated benzaldehyde derivative, as described in analogous benzisoxazole syntheses .

-

Esterification: Reaction of 3-(3,4,5-trifluorophenyl)-1,2-benzisoxazol-6-ol with 3,4-dimethoxybenzoyl chloride under basic conditions (e.g., using pyridine or DMAP as catalysts) .

Table 2: Reagents and Conditions for Esterification

| Component | Role | Typical Conditions |

|---|---|---|

| 3,4-Dimethoxybenzoyl chloride | Acylating agent | Anhydrous DCM, 0–5°C, stirring |

| Benzisoxazole derivative | Nucleophile | Base (e.g., triethylamine) |

| Solvent | Reaction medium | Dichloromethane (DCM) |

Analytical Characterization

Data from similar benzisoxazole esters suggest the following characterization profile :

-

:

-

Aromatic protons: δ 6.8–8.1 ppm (multiplet for trifluorophenyl and benzisoxazole).

-

Methoxy groups: δ 3.8–3.9 ppm (singlets).

-

-

FTIR:

-

Ester carbonyl (): ~1720 cm.

-

C-F stretches: 1100–1250 cm.

-

-

LC/MS: [M+H] peak at m/z 455.36.

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly lipophilic due to fluorinated and aromatic groups; soluble in DMSO, DCM, and THF. Limited aqueous solubility (<0.1 mg/mL) .

-

Stability: Susceptible to hydrolysis under acidic or alkaline conditions, requiring storage at −20°C in inert atmospheres .

Table 3: Predicted Physicochemical Parameters

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume